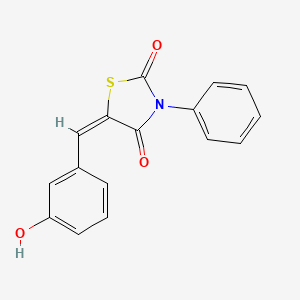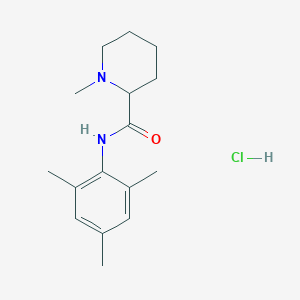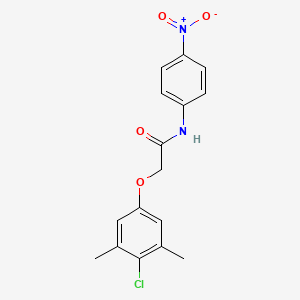![molecular formula C24H15BrN2O3 B4897010 N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-1-naphthamide](/img/structure/B4897010.png)
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-1-naphthamide, also known as BR-DIM, is a synthetic compound that has been the subject of extensive scientific research due to its potential therapeutic applications. BR-DIM is a derivative of 1,3-benzoxazole and naphthalene, and has been shown to possess anti-cancer, anti-inflammatory, and anti-oxidant properties.
Wirkmechanismus
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-1-naphthamide is not fully understood, but several studies have suggested that it works by regulating various signaling pathways involved in cancer, inflammation, and oxidative stress. N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-1-naphthamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-1-naphthamide has also been shown to activate the aryl hydrocarbon receptor (AhR), which is involved in the regulation of various cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-1-naphthamide has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of pro-inflammatory cytokine production, and protection against oxidative stress-induced damage. N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-1-naphthamide has also been shown to regulate various cellular processes, including cell growth and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-1-naphthamide in lab experiments is its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-1-naphthamide has been shown to have anti-inflammatory and anti-oxidant properties, which could be useful in the treatment of various inflammatory and oxidative stress-related disorders. However, one of the limitations of using N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-1-naphthamide in lab experiments is its relatively low solubility in water, which could affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions that could be explored in the study of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-1-naphthamide. One possible direction is to investigate the potential use of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-1-naphthamide in combination with other anti-cancer drugs to enhance its efficacy. Another direction is to study the effects of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-1-naphthamide on other cellular processes, such as autophagy and DNA repair. Additionally, further research is needed to fully understand the mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-1-naphthamide and its potential therapeutic applications in various diseases.
Synthesemethoden
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-1-naphthamide involves the reaction of 5-bromo-1-naphthylamine with 3-(1,3-benzoxazol-2-yl)-4-hydroxybenzaldehyde in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-1-naphthamide.
Wissenschaftliche Forschungsanwendungen
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-1-naphthamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and oxidative stress-related disorders. Several studies have shown that N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-1-naphthamide has anti-cancer properties, and can induce apoptosis in cancer cells by regulating various signaling pathways. N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-1-naphthamide has also been shown to have anti-inflammatory effects, and can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-1-naphthamide has been shown to possess anti-oxidant properties, and can protect cells from oxidative stress-induced damage.
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromonaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15BrN2O3/c25-19-8-4-5-15-16(19)6-3-7-17(15)23(29)26-14-11-12-21(28)18(13-14)24-27-20-9-1-2-10-22(20)30-24/h1-13,28H,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRFZQLWFHWRQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)C4=CC=CC5=C4C=CC=C5Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-Benzoxazol-2-YL)-4-hydroxyphenyl]-5-bromonaphthalene-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-ethyl-3-{[methyl(phenyl)amino]sulfonyl}benzamide](/img/structure/B4896953.png)
![3-chloro-N-({[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4896964.png)

![N,N-diethyl-2-[2-(mesityloxy)ethoxy]ethanamine](/img/structure/B4896972.png)
![methyl N-{[2-(2-fluorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-N-methylglycinate](/img/structure/B4896986.png)
![N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]benzamide](/img/structure/B4896990.png)

![2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene](/img/structure/B4897000.png)
![[3-acetyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B4897012.png)

![9-ethyl-3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B4897028.png)
![(1H-imidazol-4-ylmethyl)({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)amine](/img/structure/B4897031.png)